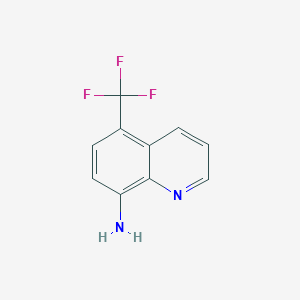

5-(Trifluoromethyl)quinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQGKLEIKGMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438558 | |

| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-69-2 | |

| Record name | 8-Quinolinamine, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)quinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(Trifluoromethyl)quinolin-8-amine, a key building block in medicinal chemistry and drug discovery. The document details the primary synthetic routes, including the construction of the quinoline core, nitration, and subsequent reduction. Alternative coupling strategies are also discussed. Each section includes detailed experimental protocols where available, quantitative data, and visual representations of the synthetic workflows to aid in laboratory application.

Core Synthesis Pathway: From Quinolines to the Final Amine

The most established and versatile route to this compound involves a multi-step process commencing with the synthesis of a 5-(trifluoromethyl)quinoline core, followed by nitration at the 8-position and subsequent reduction of the nitro group to the desired amine.

Step 1: Synthesis of the 5-(Trifluoromethyl)quinoline Core

The initial and crucial step is the construction of the 5-(trifluoromethyl)quinoline scaffold. Two classical methods, the Skraup and Doebner-von Miller reactions, are widely applicable for this purpose. These reactions involve the cyclization of an aniline with a three-carbon unit to form the quinoline ring system.

Skraup Synthesis: This method utilizes the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] In the context of 5-(trifluoromethyl)quinoline synthesis, 3-(trifluoromethyl)aniline would be the starting material. The reaction is known to be vigorous, and careful control of the reaction conditions is essential.[1][2]

Doebner-von Miller Reaction: This is a more flexible method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][5][6] For the synthesis of 5-(trifluoromethyl)quinoline, 3-(trifluoromethyl)aniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.

Conceptual Experimental Workflow for Quinoline Core Synthesis

References

physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine

An In-depth Technical Guide on the Physicochemical Properties of 5-(Trifluoromethyl)quinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing a molecule's metabolic stability, lipophilicity, and biological activity. This compound is a quinoline derivative of interest for its potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, designing experimental protocols, and developing new applications.

This technical guide provides a detailed overview of the core . Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide presents a combination of available experimental data, computationally predicted values, and comparative data from closely related structural analogs. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to aid researchers in the empirical characterization of this and similar compounds.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation that awaits empirical verification.

Data Presentation

The quantitative data for this compound are presented in Table 1. To provide a valuable comparative context, the experimental physicochemical properties of the parent compounds, 5-aminoquinoline and 8-aminoquinoline, are provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₇F₃N₂ | - |

| Molecular Weight | 212.17 g/mol | - |

| CAS Number | 483-69-2 | - |

| Physical Form | Solid | [1] |

| Melting Point | 89 °C (in Ethanol) | Experimental[2] |

| Boiling Point | 317.3 ± 42.0 °C | Predicted[2] |

| Density | 1.390 ± 0.06 g/cm³ | Predicted[2] |

| Water Solubility | Not Available | - |

| pKa | Not Available | - |

| logP | Not Available | - |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Table 2: Physicochemical Properties of Unsubstituted Aminoquinolines for Comparison

| Property | 5-Aminoquinoline | 8-Aminoquinoline |

| CAS Number | 611-34-7 | 578-66-5 |

| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4] |

| Melting Point | 106-109 °C[5] | 60-65 °C[5] |

| Boiling Point | 310 °C[5] | 174 °C at 26 mmHg[5] |

| Water Solubility | Not specified | Slightly soluble[5] |

| pKa | 5.46 (at 20°C)[5] | 3.99 (at 20°C)[5] |

| logP | 1.2 (Predicted)[3] | 1.8 (Predicted)[4] |

Experimental Protocols

Accurate empirical determination of physicochemical properties is crucial for drug development and scientific research. The following section details standard experimental methodologies for key parameters.

Determination of Melting Point

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an aminoquinoline, the pKa of its conjugate acid is determined.

-

Apparatus: Calibrated pH meter with a combination pH electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent to a known concentration (e.g., 0.01 M). Due to the potential for low aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel, and the calibrated pH electrode and a magnetic stir bar are immersed in it. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH change becomes minimal after passing the equivalence point.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative plot). The pKa is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).

-

Determination of logP by the Shake-Flask Method

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

-

Apparatus: Separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Phase Saturation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The phases are then allowed to separate completely.

-

Sample Preparation: A known amount of this compound is dissolved in a pre-determined volume of the saturated n-octanol or the aqueous phase.

-

Partitioning: The solution is combined with a known volume of the other phase in a separatory funnel. The funnel is then shaken for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation may be used to facilitate this separation.

-

Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is measured using a suitable analytical technique.

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Experimental Workflow for logP Determination.

References

- 1. cmst.eu [cmst.eu]

- 2. 5-trifluoroMethyl-8-quinolinaMine CAS#: 483-69-2 [m.chemicalbook.com]

- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

Spectroscopic Characterization of 5-(Trifluoromethyl)quinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-(Trifluoromethyl)quinolin-8-amine. This document outlines the expected data from various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these characterization methods in a laboratory setting.

Introduction

This compound is a quinoline derivative featuring a trifluoromethyl group at the 5-position and an amine group at the 8-position. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the chemical and physical properties of the quinoline scaffold, including its reactivity, metabolic stability, and binding interactions. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, which is a critical step in any research or development endeavor.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and related trifluoromethylated quinoline derivatives. This data is compiled from published literature on similar compounds and serves as a reference for researchers working with this class of molecules.[1][2][3][4]

Table 1: 1H NMR Spectroscopic Data (Representative)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.8 | d | ~4.5 |

| H3 | 7.3 - 7.6 | dd | ~8.5, 4.5 |

| H4 | 8.8 - 9.1 | d | ~8.5 |

| H6 | 7.6 - 7.8 | d | ~8.0 |

| H7 | 7.0 - 7.2 | d | ~8.0 |

| NH2 | 4.5 - 5.5 | br s | - |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl3 at 7.26 ppm). The presence of the trifluoromethyl group can cause long-range couplings, which may further split the observed signals.

Table 2: 13C NMR Spectroscopic Data (Representative)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C2 | 148 - 152 | s | - |

| C3 | 121 - 124 | s | - |

| C4 | 135 - 138 | s | - |

| C4a | 128 - 131 | s | - |

| C5 | 125 - 128 | q | ~3-5 |

| C6 | 115 - 118 | s | - |

| C7 | 129 - 132 | s | - |

| C8 | 140 - 143 | s | - |

| C8a | 145 - 148 | s | - |

| CF3 | 122 - 125 | q | ~275 |

Note: The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the CF3 group (C5) will also exhibit a quartet with a smaller coupling constant.

Table 3: 19F NMR Spectroscopic Data (Representative)

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 5-CF3 | -60 to -65 | s |

Note: 19F NMR chemical shifts are typically referenced to CFCl3 as an external standard.

Table 4: IR Spectroscopic Data (Representative)

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Note: The presence of two N-H stretching bands is characteristic of a primary amine.[5][6] The C-F stretching region often contains multiple strong bands.

Table 5: Mass Spectrometry Data

| Ionization Method | Expected m/z | Fragment |

| ESI+ | 213.0634 | [M+H]+ |

| EI | 212.0556 | [M]+• |

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1][7]

Table 6: UV-Visible Spectroscopic Data (Representative)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | ~240-260 | ~20,000-40,000 | π → π |

| Ethanol | ~320-340 | ~3,000-6,000 | π → π |

| Ethanol | ~380-420 | ~1,000-3,000 | n → π* |

Note: The absorption maxima and molar absorptivities can be influenced by the solvent polarity.[8][9][10][11] Transitions above 350 nm can often be attributed to intramolecular charge transfer (ICT).[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

13C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as 13C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

19F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -70 ppm (or a wider range if the chemical shift is unknown).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000 - 400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before the sample spectrum.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, EI).

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Acquisition (ESI+):

-

Ionization Mode: Positive electrospray ionization.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Analysis:

-

Identify the molecular ion peak ([M+H]+ for ESI).

-

Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula (C10H7F3N2) to confirm the elemental composition.

-

Analyze the fragmentation pattern (if any) to gain further structural information.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the pure solvent as a blank.

Acquisition:

-

Wavelength Range: 200 - 800 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Assign the observed absorption bands to the corresponding electronic transitions (e.g., π → π, n → π).

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided data and protocols, based on analogous compounds, should serve as a valuable resource for researchers in the field. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. youtube.com [youtube.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: An In-depth Technical Guide to the Activity of Trifluoromethylated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has unlocked a new dimension of pharmacological potential. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this fascinating class of compounds. By enhancing metabolic stability, lipophilicity, and target-binding affinity, the CF3 moiety has paved the way for the development of potent anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. This document delves into the quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by trifluoromethylated quinolines, offering a vital resource for researchers in the field of drug discovery and development.

Anticancer Activity

Trifluoromethylated quinolines have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Quantitative Anticancer Data

The in vitro anticancer activity of various trifluoromethylated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 | MCF-7 (Breast) | 0.0977 | [1] |

| HepG2 (Liver) | Not specified | [1] | |

| HCT116 (Colon) | Not specified | [1] | |

| A549 (Lung) | Not specified | [1] | |

| Compound 10b | PC3 (Prostate) | 3.02 | [2] |

| LNCaP (Prostate) | 3.45 | [2] | |

| K562 (Leukemia) | 3.98 | [2] | |

| P4Q-158 | Plasmodium berghei (Liver Stage) | 0.00307 | [3] |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | Plasmodium falciparum (D10) | 4.8 µg/mL | [4] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | Plasmodium falciparum (D10) | 5.2 µg/mL | [4] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of trifluoromethylated quinoline derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Trifluoromethylated quinoline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat cells with serial dilutions of the trifluoromethylated quinoline compounds for 48-72 hours. Include a vehicle control (DMSO).[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]

-

Materials:

-

Cancer cell lines

-

Trifluoromethylated quinoline compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the test compounds for a specified duration.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

-

Antimicrobial Activity

Trifluoromethylated quinolines exhibit potent activity against a broad spectrum of microorganisms, including drug-resistant bacterial and fungal strains. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[16][17][18][19]

| Compound ID/Reference | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus | MRSA, VRSA | 4 - 8 | [20] |

| Staphylococcus epidermidis | Gram-positive | 4 - 16 | [20] | |

| Enterococcus faecium | VRE | 4 - 8 | [20] | |

| HSN739 | Staphylococcus aureus | MRSA, VRSA | 4 - 8 | [20] |

| Compound 6 | Bacillus cereus | Gram-positive | 3.12 | [21] |

| Staphylococcus aureus | Gram-positive | 6.25 | [21] | |

| Pseudomonas aeruginosa | Gram-negative | 12.5 | [21] | |

| Escherichia coli | Gram-negative | 25 | [21] |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to fluoroquinolone antibiotics, trifluoromethyl-substituted quinolines are believed to target bacterial DNA gyrase and topoisomerase IV.[11][20][22][23][24] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, these compounds lead to the fragmentation of the bacterial chromosome and subsequent cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][25]

-

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Trifluoromethylated quinoline compounds

-

0.5 McFarland standard

-

Spectrophotometer

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

-

Anti-inflammatory Activity

Certain trifluoromethylated quinoline derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed through various in vitro and in vivo models. IC50 values often represent the concentration required to inhibit 50% of a specific inflammatory mediator or enzyme activity.

| Compound ID/Reference | Assay/Target | IC50 | Reference |

| Compound 8l | Interferon-stimulated genes | 3.3 nM | [26] |

| NF-κB pathway | 150.7 nM | [26] | |

| Quinoline derivatives | COX-2 Inhibition | Varies | [27] |

Mechanism of Action: Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[28][29][30][31][32] Some trifluoromethylated quinolines may exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[33]

-

Materials:

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1% in saline)

-

Trifluoromethylated quinoline compounds

-

Reference drug (e.g., Diclofenac)

-

Plethysmometer

-

-

Procedure:

-

Animal Grouping: Divide animals into groups: control, reference, and test compound groups.

-

Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Antimalarial Activity

Quinolines have a long history as antimalarial drugs, and the introduction of the trifluoromethyl group has led to the development of new derivatives with potent activity against drug-resistant strains of Plasmodium falciparum.[1][3][4][21][34][35][36][37][38][39][40][41][42][43]

Quantitative Antimalarial Data

| Compound ID/Reference | Plasmodium falciparum Strain | IC50 | Reference |

| P4Q-158 | P. berghei (liver stage) | 3.07 nM | [3] |

| 2,8-bis(trifluoromethyl)quinoline derivative (129) | Not specified | 0.083 µM | [21] |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | 4.8 µg/mL | [4] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 µg/mL | [4] |

Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[34][35][36][37] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[5][40]

-

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

Complete culture medium (RPMI 1640)

-

96-well plates

-

Trifluoromethylated quinoline compounds

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

-

-

Procedure:

-

Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Parasite Addition: Add a suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity.

-

Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 values.

-

Conclusion

The incorporation of trifluoromethyl groups into the quinoline scaffold has proven to be a highly effective strategy in medicinal chemistry, leading to the discovery of compounds with a wide array of potent biological activities. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antimalarial properties of these derivatives, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of trifluoromethylated quinolines holds immense promise for the development of novel therapeutics to address significant unmet medical needs. This guide serves as a foundational resource to aid researchers and scientists in their pursuit of innovative and effective drug candidates.

References

- 1. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 15. nanocellect.com [nanocellect.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. emerypharma.com [emerypharma.com]

- 19. benchchem.com [benchchem.com]

- 20. microbiologyresearch.org [microbiologyresearch.org]

- 21. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 24. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 30. NF-κB - Wikipedia [en.wikipedia.org]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 36. pnas.org [pnas.org]

- 37. journals.co.za [journals.co.za]

- 38. benchchem.com [benchchem.com]

- 39. phytopharmajournal.com [phytopharmajournal.com]

- 40. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 41. media.malariaworld.org [media.malariaworld.org]

- 42. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 43. researchgate.net [researchgate.net]

The Dawn of a New Era in Antimalarial Chemotherapy: A Technical History of 8-Aminoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of 8-aminoquinoline compounds, a class of drugs that revolutionized the treatment of malaria. From their serendipitous beginnings to their enduring role in combating relapsing malaria, this document provides an in-depth exploration of their synthesis, mechanism of action, and clinical development. Quantitative data is meticulously summarized in structured tables, and key experimental methodologies are detailed to provide a comprehensive resource for researchers in the field.

A Historical Overview: From Methylene Blue to Radical Cure

The journey of the 8-aminoquinolines began with early observations of the antimalarial properties of methylene blue. This led German chemists in the 1920s to explore synthetic analogues, culminating in the development of pamaquine, the first synthetic antimalarial drug.[1] A large-scale research program in the United States during the 1940s further propelled the field, yielding pentaquine, isopentaquine, and, most notably, primaquine.[2][3] Primaquine emerged as the most effective of these, demonstrating a unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and Plasmodium ovale, a feat known as radical cure.[4][5]

The development of these compounds was not without challenges. A significant hurdle was the discovery of their potential to induce severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6][7] This critical finding underscored the importance of patient screening and spurred further research into safer alternatives. Decades later, this research would lead to the development of tafenoquine, a long-acting 8-aminoquinoline approved for medical use in 2018, offering a single-dose regimen for radical cure.[6][8][9]

Synthesis and Structure-Activity Relationships

The synthesis of 8-aminoquinoline compounds has evolved, but the core structure remains central to their activity. The quinoline nucleus is a critical feature, and the presence of a methoxy group at the 6-position has been shown to enhance antimalarial activity.[1] The nature of the diamine side chain at the 8-position significantly influences both efficacy and toxicity.

General Synthesis of Primaquine

A common synthetic route to primaquine involves the condensation of 8-amino-6-methoxyquinoline with a suitable side chain.

Experimental Protocol: Synthesis of Primaquine

This protocol is a generalized representation based on established synthetic methods.

Step 1: Synthesis of the Quinoline Nucleus (8-amino-6-methoxyquinoline)

-

Nitration: 8-methoxyquinoline is nitrated to yield 8-methoxy-6-nitroquinoline.

-

Reduction: The nitro group of 8-methoxy-6-nitroquinoline is reduced to an amino group to form 8-amino-6-methoxyquinoline.[10]

Step 2: Synthesis of the Side Chain (e.g., 2-Bromo-5-phthalimido pentane)

-

Reaction: 1,4-dibromopentane is reacted with potassium phthalimide to produce 2-Bromo-5-phthalimido pentane.[10]

Step 3: Condensation and Deprotection

-

Condensation: 8-amino-6-methoxyquinoline is reacted with 2-Bromo-5-phthalimido pentane.[10]

-

Hydrazinolysis: The resulting condensed product is treated with hydrazine to remove the phthalimido protecting group, yielding primaquine base.[10]

Mechanism of Action: A Tale of Bioactivation

The precise mechanism of action of 8-aminoquinolines is complex and not fully elucidated. However, a prevailing hypothesis suggests a two-step biochemical relay.[5][11] The parent compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP2D6 being a key player), to form reactive metabolites.[5][11] These metabolites then engage in redox cycling, leading to the generation of reactive oxygen species (ROS) that are thought to be responsible for the drug's parasiticidal activity.[11][12] This oxidative stress is believed to disrupt parasite mitochondria and DNA.[10][13]

Clinical Development and Efficacy of Primaquine and Tafenoquine

The clinical development of 8-aminoquinolines has been heavily focused on their use for the radical cure of P. vivax malaria. Tafenoquine was developed as a single-dose alternative to the 14-day course of primaquine, aiming to improve patient adherence.[9]

Table 1: Comparative Efficacy of Tafenoquine and Primaquine in Preventing P. vivax Relapse

| Metric | Tafenoquine (Single 300 mg Dose) | Primaquine (15 mg daily for 14 days) | Placebo | Source(s) |

| Recurrence-Free at 6 Months (DETECTIVE Trial) | 62.4% (95% CI, 54.9 to 69.0) | 69.6% (95% CI, 60.2 to 77.1) | 27.7% (95% CI, 19.6 to 36.6) | [9][14] |

| Recurrence-Free at 6 Months (Patient-Level Meta-Analysis of GATHER and DETECTIVE Trials) | 67.0% (95% CI, 61.0 to 72.3) | 72.8% (95% CI, 65.6 to 78.8) | N/A | [9][15] |

Table 2: Safety Profile of Tafenoquine and Primaquine (GATHER Trial)

| Metric | Tafenoquine (Single 300 mg Dose) | Primaquine (15 mg daily for 14 days) | Source(s) |

| Incidence of Decline in Hemoglobin | 2.4% | 1.2% | [14][15] |

| Frequency of Adverse Events | 72% | 75% | [14] |

| Frequency of Serious Adverse Events | 4% | 1% | [14] |

Experimental Protocol: Clinical Trial Workflow for Tafenoquine vs. Primaquine

The methodologies for pivotal clinical trials comparing tafenoquine and primaquine, such as the DETECTIVE and GATHER trials, followed a structured workflow.[9][14]

Key Methodological Aspects:

-

Study Design: Multicenter, randomized, double-blind, placebo- or active-controlled trials.[9]

-

Inclusion Criteria: Patients typically aged 16 years or older with microscopically confirmed P. vivax monoinfection and normal G6PD activity.[9]

-

Blood-Stage Treatment: All patients in the comparative arms received a standard 3-day course of chloroquine to treat the acute blood-stage infection.[9][14]

-

Radical Cure Treatment:

-

Primary Efficacy Endpoint: The proportion of patients who remained free of P. vivax recurrence at 6 months after the initial treatment.[9]

Future Directions

The discovery and development of 8-aminoquinolines represent a landmark in the fight against malaria. While primaquine and tafenoquine are invaluable tools, the risk of hemolysis in G6PD-deficient individuals remains a significant challenge. Future research will likely focus on developing new hypnozoitocidal agents with improved safety profiles, as well as strategies to mitigate the toxicity of existing 8-aminoquinolines. A deeper understanding of their mechanism of action will be crucial in guiding the rational design of the next generation of antimalarial drugs.

References

- 1. DSpace [iris.who.int]

- 2. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]

- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 12. pharmacy180.com [pharmacy180.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mmv.org [mmv.org]

- 15. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]

The Structure-Activity Relationship of Quinoline Derivatives: A Technical Guide for Drug Development

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry.[1][2] Its fused double-ring structure, composed of a benzene ring and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological activity of these derivatives is highly dependent on the type and position of substitutions on the quinoline ring, making the study of their structure-activity relationships (SAR) crucial for the rational design of more potent and selective drugs.[4] This guide provides an in-depth analysis of the SAR of quinoline derivatives in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][3][6] The antiproliferative activity is significantly influenced by the substitution pattern on the quinoline core.

General SAR Observations for Anticancer Activity:

-

Substitution at Position 4: 4-Aminoquinoline derivatives are a well-studied class of anticancer agents. The nature of the substituent at the 4-amino group is critical for activity.

-

Substitution at Position 2 and 4: 2,4-Disubstituted quinoline derivatives have shown significant potential as anticancer agents, acting through mechanisms like cell cycle arrest and apoptosis.[1]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, on the quinoline ring can enhance anticancer activity.[7]

-

Hybrid Molecules: Hybrid molecules incorporating the quinoline scaffold with other pharmacophores, such as chalcones, have demonstrated synergistic or enhanced anticancer effects.[8]

Quantitative SAR Data for Anticancer Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 12e | Quinoline-chalcone hybrid | MGC-803 (Gastric) | 1.38 | [9] |

| HCT-116 (Colon) | 5.34 | [9] | ||

| MCF-7 (Breast) | 5.21 | [9] | ||

| 4d | Ursolic acid-quinoline hybrid | MDA-MB-231 (Breast) | 0.12 | [10] |

| HeLa (Cervical) | 0.08 | [10] | ||

| SMMC-7721 (Liver) | 0.34 | [10] | ||

| 34 | Quinoline-based N-hydroxy cinnamamide | A549 (Lung) | 0.96 | [11] |

| 42 | Fused quinoline derivative | MCF-7 (Breast) | 7.21 | [11] |

Signaling Pathway Targeted by Anticancer Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Deep Dive into 5-(Trifluoromethyl)quinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Trifluoromethyl)quinolin-8-amine, a molecule of significant interest in medicinal chemistry and materials science. While direct and extensive theoretical studies on this specific compound are nascent, this document synthesizes established computational protocols from closely related quinoline derivatives to outline a robust framework for its in-silico investigation. This guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, electronic property elucidation, and spectroscopic prediction. Furthermore, it presents relevant experimental protocols for its synthesis and characterization, providing a holistic view for future research endeavors. The inclusion of structured data tables and workflow diagrams aims to facilitate a deeper understanding and guide further computational and experimental exploration of this promising molecule.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and antifungal properties. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity, due to its strong electron-withdrawing nature. This compound, therefore, represents a molecule with considerable potential for applications in drug discovery and materials science.

Theoretical and computational studies are indispensable tools for predicting molecular structure, reactivity, and spectroscopic properties, thereby guiding synthetic efforts and accelerating the discovery process. This guide focuses on the application of such methods to this compound.

Theoretical and Computational Methodologies

A robust computational investigation of this compound can be performed using Density Functional Theory (DFT), a workhorse of modern quantum chemistry. The following protocol, based on successful studies of similar quinoline derivatives, is recommended.[1][2][3]

Computational Protocol

A typical workflow for the theoretical analysis of this compound is outlined below.

Detailed Methodological Steps:

-

Software: All DFT calculations can be performed using the Gaussian suite of programs.

-

Functional and Basis Set: The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for molecules of this type.[2] This combination offers a good balance between accuracy and computational cost for predicting geometries and electronic properties.

-

Geometry Optimization: The initial structure of this compound is optimized to find the global minimum on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the 1H and 13C NMR chemical shifts.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).

-

Predicted and Comparative Data

While specific calculated data for this compound is not yet available in the literature, we can anticipate certain trends and provide comparative data from closely related molecules. The following tables summarize expected and known values for similar quinoline derivatives.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Predicted Value (Å or °) | Comparative Value (4-amino-2-methyl-8-(trifluoromethyl)quinoline)[2] |

| C-CF3 Bond Length | ~1.50 | 1.51 Å |

| C-N (amine) Bond Length | ~1.40 | 1.38 Å |

| C-C (aromatic) Bond Lengths | ~1.38 - 1.42 | 1.37 - 1.43 Å |

| C-N-C (in ring) Bond Angle | ~117 - 119 | 117.9° |

| C-C-N (amine) Bond Angle | ~120 | 121.5° |

Table 2: Calculated Electronic and Quantum Chemical Properties

| Property | Predicted Value | Comparative Value (4-amino-2-methyl-8-(trifluoromethyl)quinoline)[2] |

| HOMO Energy | ~ -5.5 to -6.0 eV | -5.87 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV | -1.65 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | 4.22 eV |

| Dipole Moment (μ) | ~ 3.0 to 4.0 Debye | 3.45 D |

| Electronegativity (χ) | Calculated from HOMO/LUMO energies | 3.76 eV |

| Chemical Hardness (η) | Calculated from HOMO/LUMO energies | 2.11 eV |

| Chemical Softness (S) | Calculated from Chemical Hardness | 0.237 eV-1 |

Experimental Protocols

Synthesis: Copper-Catalyzed C-H Trifluoromethylation

A plausible synthetic route to this compound is via a direct C-H trifluoromethylation of 8-aminoquinoline derivatives.[4]

Reaction Scheme:

Detailed Protocol:

-

Reactants: To a solution of the 8-aminoquinoline derivative in a suitable solvent (e.g., 1,2-dichloroethane), add the trifluoromethylating agent (e.g., Togni's reagent II).

-

Catalyst: Introduce a copper catalyst, such as copper(II) acetate.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides definitive proof of the molecular structure and packing in the solid state.

Structure-Property Relationships

The introduction of the -CF3 group at the 5-position of the quinoline ring is expected to have a profound impact on the molecule's electronic properties.

The electron-withdrawing nature of the -CF3 group is anticipated to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and affecting the molecule's reactivity and spectroscopic properties. This modulation is key to tuning the molecule for specific applications.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive framework for the theoretical and experimental investigation of this compound. By leveraging established computational methodologies from related quinoline derivatives, researchers can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. The detailed synthetic and characterization protocols provide a clear path for its experimental realization.

Future studies should focus on performing these detailed theoretical calculations and corroborating them with experimental data. Furthermore, the biological activity of this molecule should be explored, particularly in areas where quinoline derivatives have shown promise, such as in the development of new anticancer and antimicrobial agents. The interplay between the electron-withdrawing -CF3 group and the electron-donating -NH2 group on the quinoline scaffold presents a rich area for further structure-activity relationship studies, which could lead to the discovery of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide on 5-(Trifluoromethyl)quinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 5-(Trifluoromethyl)quinolin-8-amine, a quinoline derivative of significant interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group can substantially alter the electronic properties, lipophilicity, and metabolic stability of the parent quinoline molecule, making it a valuable scaffold for drug design and the development of novel functional materials.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

Note: The molecular formula and weight are identical for the isomer 8-(Trifluoromethyl)quinolin-5-amine.

Hypothetical Experimental Protocol: Synthesis of a Novel Amide Derivative

This section outlines a detailed methodology for the synthesis of a novel amide derivative from this compound, a common step in the development of new pharmaceutical agents.

Objective: To synthesize N-(5-(trifluoromethyl)quinolin-8-yl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the solution.

-

Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(5-(trifluoromethyl)quinolin-8-yl)acetamide from this compound.

Solubility Profile of 5-(Trifluoromethyl)quinolin-8-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)quinolin-8-amine, a crucial quinoline derivative in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates its likely solubility based on the known behavior of structurally similar compounds and provides detailed, standardized experimental protocols for its precise determination.

Predicted Solubility Characteristics

Based on the general solubility principles of "like dissolves like" and available data for related compounds, the solubility of this compound can be predicted. The molecule possesses a polar amino group and a heterocyclic quinoline ring system, suggesting affinity for polar solvents. The presence of the trifluoromethyl group, a lipophilic moiety, may also confer some solubility in less polar organic solvents.

Quinoline derivatives, as a class of compounds, generally exhibit good solubility in a range of organic solvents.[1] For instance, related 8-aminoquinoline antimalarial drugs like Tafenoquine have demonstrated solubility in dimethyl sulfoxide (DMSO) and ethanol.[2][3] It is therefore anticipated that this compound will be soluble in polar organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Other polar aprotic and protic solvents

Its solubility in non-polar solvents such as hexane is expected to be limited. To ascertain precise solubility values, experimental determination is essential. The following sections provide detailed methodologies for this purpose.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., DMSO | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Methanol | e.g., 25 | e.g., UV-Vis | ||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are crucial. The following section details the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is considered a gold standard for determining thermodynamic solubility.[4]

Shake-Flask Method for Thermodynamic Solubility

This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute at equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Sample Clarification:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis and Calculation:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship in this process is a linear experimental workflow, as illustrated in the diagram above. This workflow ensures a systematic and accurate measurement of the thermodynamic solubility of this compound in a given organic solvent. The process begins with the preparation of analytical standards and the sample, proceeds through an equilibration phase to ensure saturation, followed by separation of the solid and liquid phases, and concludes with the analytical determination of the solute concentration in the saturated solution.

References

Methodological & Application

Synthetic Protocols for 5-(Trifluoromethyl)quinolin-8-amine: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 5-(Trifluoromethyl)quinolin-8-amine, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this quinoline derivative a key intermediate in the development of novel therapeutic agents and functional materials.

This document outlines two primary synthetic strategies for obtaining this compound: a classical multi-step approach involving the construction of the quinoline ring followed by functional group manipulations, and a more modern, direct C-H functionalization method.

Comparative Overview of Synthetic Strategies

| Parameter | Multi-Step Synthesis (via Skraup/Doebner-von Miller) | Direct C-H Trifluoromethylation |

| Starting Materials | 3-(Trifluoromethyl)aniline, glycerol/α,β-unsaturated carbonyl | 8-Aminoquinoline or its derivatives |

| Number of Steps | 3 (Quinoline formation, Nitration, Reduction) | 1-2 (Protection/Deprotection may be needed) |

| Key Reactions | Skraup or Doebner-von Miller, Electrophilic Nitration, Catalytic Hydrogenation | Copper-catalyzed or Photoredox C-H Trifluoromethylation |

| Potential Challenges | Isomer separation (5- vs. 7-substituted), harsh reaction conditions, regioselectivity of nitration. | Availability and cost of trifluoromethylating agents, optimization of catalytic conditions. |

| Overall Yield | Variable, often moderate due to multiple steps. | Generally good to excellent for the key trifluoromethylation step. |

Multi-Step Synthetic Approach

This traditional pathway involves the initial construction of the trifluoromethyl-substituted quinoline core, followed by the introduction of the amino group at the 8-position via a nitro intermediate.

Figure 1: Workflow for the multi-step synthesis of this compound.

Protocol 1: Synthesis of 5-(Trifluoromethyl)quinoline via Skraup Reaction

The Skraup reaction is a classic method for quinoline synthesis from an aniline and glycerol under acidic and oxidizing conditions.[1][2] When starting with 3-(trifluoromethyl)aniline, a mixture of 5- and 7-(trifluoromethyl)quinoline is expected.

Materials:

-

3-(Trifluoromethyl)aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a stirred mixture of 3-(trifluoromethyl)aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add the oxidizing agent (e.g., nitrobenzene). The reaction can be highly exothermic and should be initiated with gentle heating.[2]

-

Once the reaction begins, remove the external heat source and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a concentrated base solution (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude mixture of 5- and 7-(trifluoromethyl)quinoline can be isolated by steam distillation or extraction with a suitable organic solvent.

-

Separation of the isomers can be achieved by fractional distillation or chromatography.

Protocol 2: Nitration of 5-(Trifluoromethyl)quinoline

Electrophilic nitration of quinoline typically yields a mixture of 5- and 8-nitro derivatives.[3][4] The electron-withdrawing trifluoromethyl group at the 5-position is expected to direct nitration to the 8-position.

Materials:

-

5-(Trifluoromethyl)quinoline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve 5-(trifluoromethyl)quinoline in cold, concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 5-(trifluoromethyl)-8-nitroquinoline.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Reduction of 5-(Trifluoromethyl)-8-nitroquinoline

The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a common and efficient method for this transformation.[5][6]

Materials:

-

5-(Trifluoromethyl)-8-nitroquinoline

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

Procedure:

-

Dissolve 5-(trifluoromethyl)-8-nitroquinoline in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Direct C-H Trifluoromethylation Approach

Recent advances in synthetic methodology allow for the direct trifluoromethylation of C-H bonds, offering a more convergent and potentially more efficient route to the target molecule.[7][8]

Figure 2: Workflow for the direct C-H trifluoromethylation of an 8-aminoquinoline derivative.

Protocol 4: Copper-Catalyzed 5-Position-Selective C-H Trifluoromethylation